Azido-PEG4-NHS ester

Catalog No.
S520269
CAS No.
944251-24-5
M.F
C15H24N4O8
M. Wt
388.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG4-NHS ester

CAS Number

944251-24-5

Product Name

Azido-PEG4-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C15H24N4O8

Molecular Weight

388.38

InChI

InChI=1S/C15H24N4O8/c16-18-17-4-6-24-8-10-26-12-11-25-9-7-23-5-3-15(22)27-19-13(20)1-2-14(19)21/h1-12H2

InChI Key

OIGKWPIMJCPGGD-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azido-PEG4-NHS ester

Description

The exact mass of the compound Azido-PEG4-NHS ester is 388.1594 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Azide group (N3)

    This group can participate in click chemistry reactions, a versatile tool for linking molecules together []. Click chemistry offers several advantages, including high reaction efficiency, specificity, and compatibility with aqueous environments [, ].

  • Polyethylene glycol (PEG) spacer

    This hydrophilic chain increases the water solubility of the molecule and can influence the spacing and flexibility between the attached molecules [, ].

  • N-hydroxysuccinimide (NHS) ester

    This group reacts readily with primary amines, a functional group commonly found in proteins and other biomolecules []. The NHS ester linkage is susceptible to hydrolysis (breakdown by water), so reactions are typically performed in buffered aqueous environments at physiological pH [].

Here are some scientific research applications of Azido-PEG4-NHS ester:

  • Protein modification

    Azido-PEG4-NHS ester can be used to attach an azide group to proteins, enabling subsequent click chemistry reactions for labeling or conjugation with other biomolecules [].

  • Surface modification

    It can also be used to introduce azide functionality onto amine-containing surfaces, such as those found on nanoparticles or biosensors. This allows for further modification via click chemistry.

  • Drug delivery systems

    Azido-PEG4-NHS ester can be used to create targeted drug delivery systems by conjugating drugs to carriers decorated with azide groups.

Azido-PEG4-NHS ester is a specialized chemical compound characterized by its unique structure, which includes an azide group, a polyethylene glycol (PEG) spacer, and a N-hydroxysuccinimide (NHS) ester. The molecular formula is C15H24N4O8C_{15}H_{24}N_{4}O_{8} with a molecular weight of approximately 388.37 g/mol. The PEG spacer enhances the compound's solubility in aqueous environments, making it particularly useful in biological applications. The azide group facilitates reactions through "Click Chemistry," allowing for the efficient covalent attachment of biomolecules to various surfaces or materials .

  • Click Chemistry: The azide can react with terminal alkynes to form stable triazole linkages. This reaction is often catalyzed by copper(I) ions (CuAAC) or can occur via copper-free methods using strained cyclooctynes like DBCO or BCN .
  • Amine Reactivity: The NHS ester reacts efficiently with primary amines at neutral to slightly basic pH, forming stable amide bonds. This property is crucial for labeling biomolecules such as proteins and oligonucleotides .

Azido-PEG4-NHS ester exhibits significant biological activity due to its ability to form stable conjugates with biomolecules. The resulting bioconjugates demonstrate improved stability, solubility, and biocompatibility. This makes them suitable for various biomedical applications, including:

  • Drug Delivery: Enhancing the delivery of therapeutic agents.
  • Diagnostics: Facilitating the detection of biomolecules in assays.
  • Imaging: Allowing for the visualization of biological processes in vivo .

The synthesis of Azido-PEG4-NHS ester typically involves several steps:

  • Preparation of PEG Linker: The PEG backbone is synthesized through polymerization techniques.
  • Formation of NHS Ester: Reacting the hydroxyl groups of PEG with NHS to form NHS esters.
  • Introduction of Azide Group: The azide group is introduced through a substitution reaction, often using sodium azide or other azide sources under controlled conditions.

The final product can be purified using standard techniques such as precipitation or chromatography to achieve high purity levels (>95%) suitable for research applications .

Azido-PEG4-NHS ester has diverse applications across various fields:

  • Bioconjugation Strategies: Used extensively to attach proteins, peptides, and nucleic acids to surfaces or other biomolecules.
  • Development of Therapeutics: Plays a role in creating targeted drug delivery systems.
  • Immunology and Diagnostics: Utilized in assays for detecting specific antibodies or antigens due to its ability to label biomolecules effectively .

Studies have shown that Azido-PEG4-NHS ester can enhance the specificity and efficiency of interactions between biomolecules. For instance, its use in Click Chemistry allows for precise labeling without significant background noise from non-specific binding, making it an invaluable tool in both fundamental research and applied sciences .

Azido-PEG4-NHS ester shares similarities with other compounds but has unique features that enhance its utility:

Compound NameKey FeaturesUnique Aspects
Azido-PEG3-NHS EsterShorter PEG chain; less hydrophilicLess solubility compared to PEG4 variant
Azido-DPEG4-NHS EsterContains a different linker structureMore robust interactions due to different backbone
NHS-PEG4-AzideSimilar functionality but lacks specific azide reactivityLimited applications compared to Azido-PEG4

Azido-PEG4-NHS ester stands out due to its longer PEG spacer, which enhances solubility and reduces non-specific interactions, making it particularly effective for bioconjugation applications .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.5

Exact Mass

388.1594

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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